molecular formula C7H14ClNO2S B1397262 4,4-Dimethyl-1-piperidinesulfonyl chloride CAS No. 1037041-50-1

4,4-Dimethyl-1-piperidinesulfonyl chloride

Cat. No.: B1397262
CAS No.: 1037041-50-1
M. Wt: 211.71 g/mol
InChI Key: BZBQADRBYSOTOA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-piperidinesulfonyl chloride, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C7H14ClNO2S . Its molecular weight is 211.71 g/mol.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its SMILES string is CC1©CCN(CC1)S(Cl)(=O)=O .

Scientific Research Applications

Analytical Chemistry

4,4-Dimethyl-1-piperidinesulfonyl chloride is used in analytical chemistry, particularly in the determination of aliphatic amines in water samples. A study by Sacher, Lenz, & Brauch (1997) highlights its application in derivatization methods for GC-MS analysis, which are crucial for environmental monitoring and water quality assessment.

Agriculture

In the field of agriculture, similar compounds like 1,1-dimethyl piperidinium chloride are explored for their effects on plant growth and yield. Biles & Cothren (2001) conducted a study on cotton, showing how such compounds influence flowering and yield, demonstrating their potential as plant growth regulators (Biles & Cothren, 2001).

Pharmaceutical Research

Pharmaceutical research has explored derivatives of this compound for their biological activity. Aziz‐ur‐Rehman et al. (2014) synthesized derivatives and evaluated their activity against bacteria and enzymes, revealing potential therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Chemical Synthesis

This compound is also instrumental in chemical synthesis. Khalid et al. (2013) synthesized O-substituted derivatives, highlighting the versatility of this compound in creating various chemical structures (Khalid et al., 2013).

Novel Chemical Reactions

The compound aids in the generation of new chemical entities. Prajapati et al. (1993) discussed its role in producing sulfene, an important intermediate in various organic reactions (Prajapati et al., 1993).

Solvent and Nucleophile Reactions

It's also used in studying solvent and nucleophile reactions in organic chemistry. Gazitúa et al. (2018) demonstrated its use in evaluating SNAr reaction mechanisms, providing insights into organic synthesis processes (Gazitúa et al., 2018).

Corrosion Inhibition

Piperidine derivatives, related to this compound, have been studied for their corrosion inhibition properties on metals like iron. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulations to predict the efficiency of such derivatives in corrosion prevention (Kaya et al., 2016).

Safety and Hazards

This compound is classified as combustible and acutely toxic (Category 3). It is also considered a toxic compound that can cause chronic effects .

Properties

IUPAC Name

4,4-dimethylpiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBQADRBYSOTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037041-50-1
Record name 4,4-dimethylpiperidine-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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